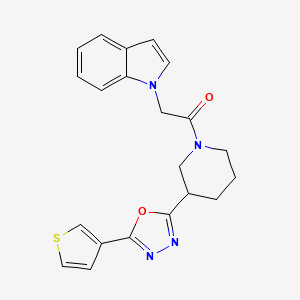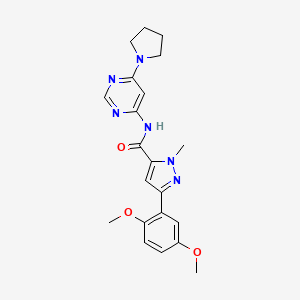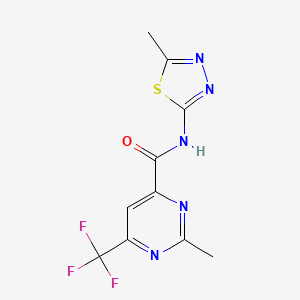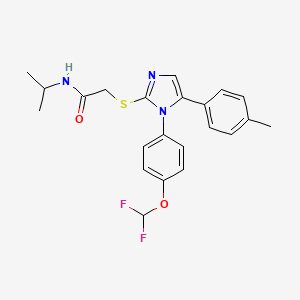
2-Tert-butyl-6-(chloromethyl)-1,3-dioxin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-Tert-butyl-6-(chloromethyl)-1,3-dioxin-4-one is a chemical of interest due to its potential as a building block in organic synthesis. It is related to a family of compounds that have been studied for various synthetic applications, including the synthesis of oxadiazoles, dioxanones, and dioxaphosphinins, as well as for their antioxidant properties and structural characteristics .
Synthesis Analysis
The synthesis of related compounds has been reported through various methods. For instance, 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols were synthesized by reacting aryl hydrazides with 3,5-di-tert butyl 4-hydroxybenzoic acid in the presence of phosphorus oxychloride . Another study reported the synthesis of chiral 2-(tert-butyl)-2H,4H-1,3-dioxin-4-ones with functional groups at the 6-position, which were used for substitutions and chain elongations . Additionally, the synthesis of 2,4-di-tert-butyl-1-chloro-6-methyltricyclo[4.1.0.02,7]hept-4-en-3-one was achieved through the reaction of a dichloromethylcyclohexadienone with (Me3Si)2NNa .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the single crystal X-ray structure of a related compound, 2,6-di-tert-butyl-4-(3-(4-chlorophenyl)-4-methyl-4,5-dihydroisoxazol-5-yl)phenol, was determined, providing detailed information about its three-dimensional arrangement . Such structural analyses are crucial for understanding the reactivity and properties of these molecules.
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored in several studies. For instance, the reaction of 2-tert-butoxy-5,6-benzo-1,3,2-dioxaphosphinin-4-one with chloral resulted in the formation of a product that was further chlorinated with thionyl chloride . Enantiopure dioxanones and dioxinones were prepared from trichloro-hydroxybutanoic acids and underwent various halogenation and dehalogenation reactions . The free-radical bromination of trialkyl-1,3-dioxan-4-ones was also investigated, demonstrating different reactivity patterns depending on the substitution pattern of the starting material .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The antioxidant properties of some derivatives were evaluated using DPPH and FRAP assays, with certain compounds exhibiting significant free-radical scavenging ability . The stereochemistry of the compounds, as well as the presence of tert-butyl groups, can affect their reactivity and physical properties, such as solubility and melting points. The detailed characterization of these properties is essential for their application in synthetic chemistry and material science.
Wissenschaftliche Forschungsanwendungen
Thermochemical and Kinetic Studies
Research on bisphenol antioxidants, like 3,3'-di-tert-butyl-5,5'-dimethyl(1,1'-biphenyl)-2,2'-diol, demonstrates the significance of tert-butyl groups in enhancing the stability and reactivity of organic compounds. These studies often explore the thermodynamic and kinetic behaviors of compounds, which are crucial for their application in polymerization inhibition and as antioxidants in industrial applications (Lucarini et al., 2001).
Synthesis and Chemoselectivity
The use of tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), for the selective protection of amine hydrochlorides and phenols highlights the role of tert-butyl groups in synthetic chemistry. These reagents facilitate chemoselective reactions under mild conditions, underscoring the versatility of tert-butyl derivatives in organic synthesis (Ouchi et al., 2002).
Antioxidant Activity
Studies on the antioxidant activity of o-bisphenols with tert-butyl groups, such as 2,2'-methylenebis(6-tert-butyl-4-methylphenol), reveal the impact of structural features, including tert-butyl groups, on the effectiveness of compounds as antioxidants. These insights are valuable for designing more efficient antioxidants for use in various industries, including food preservation and cosmetic formulations (Amorati et al., 2003).
Electronic and Photophysical Properties
The electronic structure and photophysical properties of metal complexes with tert-butylphenol derivatives are critical for their applications in catalysis and materials science. Research in this area focuses on understanding the oxidation states and ligand behaviors, which are essential for the development of new materials and catalysts (Chaudhuri et al., 2001).
Eigenschaften
IUPAC Name |
2-tert-butyl-6-(chloromethyl)-1,3-dioxin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO3/c1-9(2,3)8-12-6(5-10)4-7(11)13-8/h4,8H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCCSZCAWRMCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1OC(=CC(=O)O1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1824165-42-5 |
Source


|
| Record name | 2-tert-butyl-6-(chloromethyl)-2,4-dihydro-1,3-dioxin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2518278.png)
![3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518280.png)
![2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride](/img/structure/B2518283.png)



![2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2518287.png)

![Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2518290.png)
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2518293.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenoxy)ethanone](/img/structure/B2518295.png)
![N-[(6-methyl-1H-indazol-5-yl)carbamothioyl]benzamide](/img/structure/B2518298.png)

![2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B2518301.png)